molecular formula C15H30N2 B2708761 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 58324-90-6

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B2708761
CAS No.: 58324-90-6
M. Wt: 238.419
InChI Key: QEZOCSVNNUPJPG-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibutyl-3,7-diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C15H30N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dibromopentane with a diamine such as 1,5-diaminopentane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, where alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with fewer double bonds or hydrogenated nitrogen atoms.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • 3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonane

Uniqueness

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its longer butyl side chains, which can influence its physical properties and reactivity compared to its dimethyl and diethyl counterparts. This structural variation can lead to differences in solubility, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-3-5-7-16-10-14-9-15(11-16)13-17(12-14)8-6-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZOCSVNNUPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CC(C1)CN(C2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.